molecular formula C9H7N3O B1650092 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 111340-51-3

1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B1650092
CAS No.: 111340-51-3
M. Wt: 173.17 g/mol
InChI Key: DNWKXRQFTTWFKW-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a phenyl group and an aldehyde functional group

Biochemical Analysis

Cellular Effects

Related 1,2,3-triazole derivatives have been synthesized as intermediates in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents

Molecular Mechanism

1,2,3-triazoles are commonly prepared via a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction . This suggests that 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with formyl-substituted compounds. For instance, the reaction of phenylhydrazine with formyl-substituted triazoles under acidic conditions can yield the desired product. Another method involves the use of Vilsmeier-Haack formylation, where a triazole derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the aforementioned synthetic routes. Large-scale synthesis may employ continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: 1-Phenyl-1H-1,2,4-triazole-5-carboxylic acid.

    Reduction: 1-Phenyl-1H-1,2,4-triazole-5-methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde can be compared with other triazole derivatives such as:

    1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but different ring position for the aldehyde group, leading to distinct reactivity and applications.

    1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid:

    4-Phenyl-1H-1,2,3-triazole: Lacks the aldehyde group, which significantly alters its reactivity and application scope.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-phenyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-6-9-10-7-11-12(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWKXRQFTTWFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545271
Record name 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111340-51-3
Record name 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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